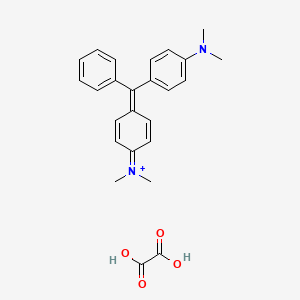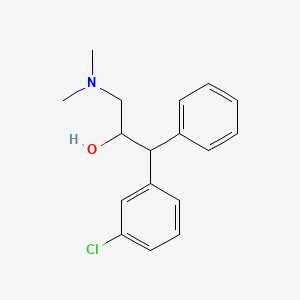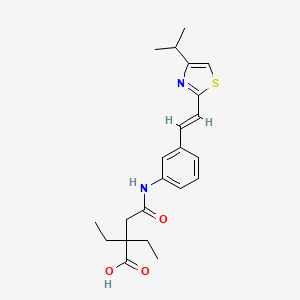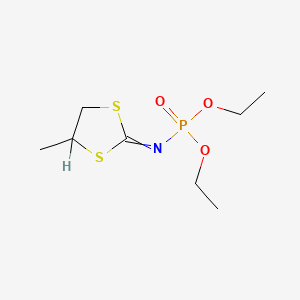
甲昔沙酮
概述
描述
甲唑仑是一种肌肉松弛剂,商品名为Skelaxin。它主要用于缓解由拉伤、扭伤和其他肌肉骨骼疾病引起的疼痛和不适。 甲唑仑的确切作用机制尚不清楚,但据信与中枢神经系统的一般抑制有关 .
科学研究应用
甲唑仑有几种科学研究应用:
作用机制
甲唑仑的确切作用机制尚未确定。据信它是通过中枢神经系统的一般抑制来发挥作用的,这有助于放松肌肉并缓解疼痛。 甲唑仑不会直接放松紧张的骨骼肌,但可能会通过镇静作用来发挥作用 .
安全和危害
Metaxalone may cause side effects such as drowsiness, dizziness, headache, and irritability. Nausea, vomiting, abdominal discomfort, anemia, rash, and jaundice have also been reported . It should not be taken by people with anemia (either drug-induced, hemolytic, or other) and may not be suitable for people with liver or kidney disease .
未来方向
The safe use of metaxalone during pregnancy has not been established and it is not recommended during pregnancy unless the benefits outweigh the risks . It is not known whether metaxalone passes into breast milk or if it could harm a nursing baby . Metaxalone is not approved for use by anyone younger than 12 years old . Future research may focus on these areas to ensure the safe and effective use of metaxalone.
生化分析
Biochemical Properties
Metaxalone interacts with various enzymes and proteins within the body. It is metabolized primarily in the liver, and its metabolic process involves the cytochrome P450 enzyme system .
Cellular Effects
Metaxalone influences cell function by altering nerve impulses within the brain and spinal cord. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Metaxalone is not completely understood. It is believed to exert its effects at the molecular level through its interactions with nerve cells in the brain and spinal cord .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Metaxalone have been observed to change over time. Studies have shown that Metaxalone has a half-life of about 9 hours, indicating its stability in the body .
Metabolic Pathways
Metaxalone is involved in metabolic pathways primarily in the liver. It is metabolized by the cytochrome P450 enzyme system .
准备方法
甲唑仑可以通过几种方法合成。一种常见的方法是使3,5-二甲基苯酚与3-氯-1,2-丙二醇在碱的存在下反应生成3-(3,5-二甲基苯氧基)丙烷-1,2-二醇。然后将该中间体与尿素在聚亚烷基二醇的存在下反应得到甲唑仑。 该产物可以选择性地用乙酸乙酯在无机酸的存在下结晶 . 另一种方法是使三缩三甘油酰异氰脲酸酯与间二甲苯酚在包含非质子极性溶剂和另一种溶剂的溶剂混合物中反应,然后加热 .
化学反应分析
甲唑仑会发生各种化学反应,包括:
氧化: 甲唑仑可以在特定条件下被氧化,尽管详细的氧化途径还没有得到广泛的文献记录。
取代: 甲唑仑中的芳香环可以发生亲电取代反应。
相似化合物的比较
甲唑仑通常与其他肌肉松弛剂(如环苯扎林和替扎尼丁)进行比较:
属性
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZZHHPURKASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023269 | |
| Record name | Metaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 223 °C at 1.5 mm Hg | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression., Metaxalone is a CNS depressant that has sedative and skeletal muscle relaxant effects. The precise mechanism of action of the drug is not known. The skeletal muscle relaxant effects of orally administered metaxalone are minimal and are probably related to its sedative effect. The drug does not directly relax skeletal muscle and, unlike neuromuscular blocking agents, does not depress neuronal conduction, neuromuscular transmission, or muscle excitability., The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression. Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber. | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to almost white crystalline powder, Crystals from ethyl acetate | |
CAS No. |
1665-48-1 | |
| Record name | Metaxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaxalone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METAXALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metaxalone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMA9J598Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there evidence suggesting metaxalone interacts with specific neurotransmitter systems?
A1: Recent research suggests that metaxalone, at supratherapeutic concentrations, may exhibit serotonergic effects []. Cases of serotonin syndrome have been reported in patients taking metaxalone, particularly in combination with selective serotonin reuptake inhibitors (SSRIs) []. Further supporting this, in vitro studies have shown that metaxalone inhibits monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of serotonin, at concentrations comparable to those reported in cases of serotonin toxicity [, ].
Q2: Does metaxalone have any effect on inflammatory processes?
A2: In vitro studies using mouse macrophage RAW264.7 cells indicate that metaxalone may possess anti-inflammatory properties []. Specifically, metaxalone was found to suppress the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) []. Additionally, metaxalone reduced the levels of cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory cascade []. This anti-inflammatory effect was further enhanced when metaxalone was combined with β-caryophyllene [].
Q3: What are the potential implications of metaxalone's MAO-A inhibition in a clinical setting?
A3: Clinicians should be aware of the potential for serotonin toxicity when prescribing metaxalone, especially in conjunction with other serotonergic drugs like SSRIs []. This risk might be elevated in overdose scenarios where metaxalone concentrations are high [].
Q4: Could metaxalone's anti-inflammatory effects extend to neurological conditions?
A4: A study using HMC3 microglial cells, key players in central nervous system inflammation, suggests metaxalone might have therapeutic potential for neurological disorders associated with neuroinflammation []. Metaxalone was found to reduce pro-inflammatory cytokine release (TNF-α and IL-6) and increase anti-inflammatory cytokine IL-13 in these cells [].
Q5: What is the molecular formula and weight of metaxalone?
A5: The molecular formula of metaxalone is C12H13NO3, and its molecular weight is 221.24 g/mol.
Q6: Are there any spectroscopic data available for metaxalone?
A6: Yes, several studies utilize spectroscopic techniques for metaxalone characterization. Fourier transform infrared spectroscopy (FTIR) is commonly employed to identify functional groups and confirm the chemical structure of metaxalone []. Additionally, differential scanning calorimetry (DSC) is used to determine melting point and other thermal properties [, ]. These techniques are crucial for characterizing different crystalline forms of metaxalone, including polymorphs and cocrystals [, ].
Q7: Are there studies on the material compatibility and stability of metaxalone, its catalytic properties, or computational modeling approaches applied to this compound?
A7: The provided research papers primarily focus on pharmaceutical aspects of metaxalone, such as solubility enhancement, formulation development, analytical methods, and preclinical studies. They do not delve into material compatibility, catalytic properties, or computational modeling of metaxalone.
Q8: What are the challenges associated with formulating metaxalone into solid oral dosage forms?
A8: Metaxalone exhibits poor aqueous solubility, poor flow properties, and low compressibility, making the formulation of solid oral dosage forms challenging []. These factors can lead to suboptimal bioavailability and difficulties in achieving desired drug release profiles [, ].
Q9: How can the solubility and bioavailability of metaxalone be improved?
A9: Several approaches have been explored to enhance the solubility and bioavailability of metaxalone. These include:
- Cocrystallization: Cocrystals of metaxalone with saccharin and lactic acid, prepared using the solvent evaporation method, showed improved solubility and dissolution rates compared to the original drug [].
- Melt Sonocrystallization: This technique yielded a melt sonocrystallized form of metaxalone with significantly enhanced solubility and faster dissolution than the original drug and cocrystals [].
- SoluMatrix™ Technology: This dry milling technology was used to develop a nanoformulated immediate-release tablet with improved dissolution properties [].
- Liquisolid Technique: Metaxalone fast-disintegrating tablets (FDTs) prepared using the liquisolid technique with tween-80 and microcrystalline cellulose demonstrated enhanced solubility and dissolution [].
- Nanoemulsions: Nanoemulsion-loaded metaxalone formulations exhibited improved drug release profiles, potentially leading to enhanced bioavailability [, ].
- Nanosuspensions: Metaxalone nanosuspensions prepared using media milling techniques showed significantly higher in vitro dissolution rates compared to conventional tablets, indicating improved solubility [].
Q10: Is there information available regarding the SHE (Safety, Health, and Environment) regulations concerning metaxalone?
A10: The provided research papers primarily focus on the pharmaceutical development and characterization of metaxalone, and they do not specifically address SHE regulations related to the compound.
Q11: What is the elimination half-life of metaxalone?
A11: The elimination half-life of metaxalone is reported to be approximately 4 hours [].
Q12: How is metaxalone eliminated from the body?
A12: While the research does not provide a detailed breakdown of metaxalone's excretion routes, it suggests that it is primarily eliminated through urine and feces [].
Q13: Are there any preclinical studies investigating the efficacy of metaxalone?
A13: The provided research includes preclinical data on metaxalone. One study investigated the pharmacokinetics of metaxalone in Beagle dogs using a validated LC-MS/MS method []. Another study employed a rat model to evaluate the pharmacokinetic profile of metaxalone using a similar LC-MS/MS approach [].
Q14: Is there evidence of resistance developing to metaxalone? Are there concerns regarding its long-term safety?
A14: The development of resistance to metaxalone is not discussed in the provided research. Similarly, the long-term safety profile of metaxalone is not extensively addressed in these papers.
Q15: Are there studies on targeted delivery of metaxalone, biomarkers for its efficacy, specific analytical techniques used in its analysis, or its environmental impact?
A15: The available research focuses on enhancing metaxalone's solubility and bioavailability through various formulation strategies. It does not delve into targeted drug delivery approaches, biomarkers for efficacy prediction, unique analytical techniques beyond conventional chromatography and spectroscopy, or the environmental impact of metaxalone.
Q16: How does the dissolution rate of metaxalone impact its bioavailability?
A16: As a poorly soluble drug, metaxalone's dissolution rate is a critical factor influencing its bioavailability [, ]. Slow dissolution can lead to reduced absorption and suboptimal therapeutic effects []. Therefore, enhancing the dissolution rate is crucial for improving its bioavailability and therapeutic efficacy [, ].
Q17: What analytical methods are commonly used to quantify metaxalone in biological samples?
A17: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ], diode array detection (DAD) [], and tandem mass spectrometry (LC-MS/MS) [, , , ], are frequently employed for the quantitative analysis of metaxalone in biological samples. These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic studies and bioanalysis.
Q18: Have these analytical methods been validated according to regulatory guidelines?
A18: Yes, several studies emphasize the validation of the developed analytical methods following guidelines set forth by the International Conference on Harmonization (ICH) [, , ]. These validations typically involve assessing parameters like linearity, accuracy, precision, specificity, sensitivity, and stability to ensure the reliability and reproducibility of the analytical data.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


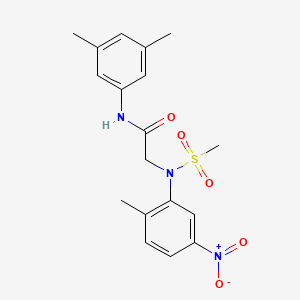
![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/no-structure.png)
![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)

![4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1676260.png)
![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)
